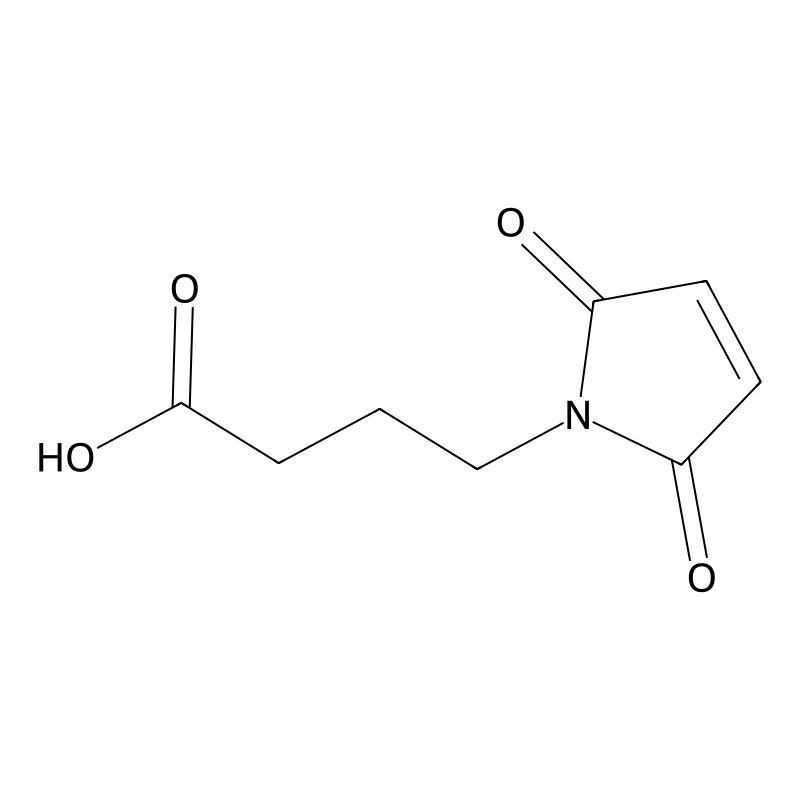

4-Maleimidobutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Crosslinking Agent for Biomolecules

-MBA possesses two reactive functional groups:

- A maleimide group that reacts specifically with thiol (sulfhydryl) groups on cysteine residues in proteins.

- A carboxylic acid group that can be activated to form amide bonds with primary amines present in biomolecules like antibodies or peptides PubChem: .

This dual reactivity allows 4-MBA to covalently link biomolecules containing both amine and thiol groups. This crosslinking capability finds applications in:

- Immunoconjugate Formation: 4-MBA is used to create immunoconjugates by attaching antibodies to enzymes, drugs, or other molecules. The antibody's targeting ability is combined with the functionality of the attached molecule Sigma-Aldrich: .

- Hapten-Carrier Conjugation: 4-MBA facilitates the linkage of small molecules (haptens) to carrier proteins for use in generating antibodies against those haptens Sigma-Aldrich: .

4-MBA is a bifunctional crosslinking agent, meaning it possesses two functional groups that can react with other molecules to form covalent linkages. One end features a maleimide group, known for its high reactivity towards thiol (sulfhydryl) groups. The other end contains a carboxylic acid group, which can participate in various condensation reactions [].

Molecular Structure Analysis

The molecular structure of 4-MBA consists of a central carbon chain with four carbons. Attached to the second carbon (γ-position) is a maleimide ring, a five-membered cyclic imide containing a double bond and a nitrogen atom. The fourth carbon (ω-position) bears a carboxylic acid group (COOH) []. This structure provides two distinct functionalities for conjugation:

- The maleimide group is highly susceptible to nucleophilic attack by thiol groups, forming stable thioether linkages. This reactivity makes it valuable for crosslinking proteins or other biomolecules containing cysteine residues.

- The carboxylic acid group can participate in amide bond formation reactions with amine groups under specific conditions, offering an alternative conjugation strategy [].

Chemical Reactions Analysis

4-MBA is involved in several key chemical reactions relevant to scientific research:

- Thiol-Maleimide Conjugation: The primary reaction involves the maleimide group reacting with thiol groups. This reaction proceeds via a Michael addition, where the thiol nucleophile attacks the double bond in the maleimide ring, forming a stable thioether linkage. This reaction is often used for protein crosslinking or attaching biomolecules to thiol-containing surfaces.

Balanced chemical equation for thiol-maleimide conjugation:

R-SH (Thiol) + H₂C-CH-CH-CH-C=O (Maleimide) → R-S-CH(CH₂-CH₂-COOH)-C=O (Thioether conjugate) + H+ (R = any functional group)

- Amide Bond Formation: Under specific activation conditions (e.g., using carbodiimides), the carboxylic acid group of 4-MBA can react with primary amines to form amide bonds []. This reaction expands the conjugation possibilities for 4-MBA beyond thiols.

Note

Specific reaction conditions and catalysts may be required for efficient amide bond formation with 4-MBA.

Physical And Chemical Properties Analysis

- Molecular Formula: C₈H₉NO₄ []

- Molecular Weight: 183.16 g/mol []

- Appearance: White to off-white crystalline powder []

- Melting Point: Not readily available

- Boiling Point: Not readily available

- Solubility: Soluble in water, dimethylformamide (DMF), and dimethylsulfoxide (DMSO) []

- Stability: Stable at room temperature under dry conditions. May hydrolyze in aqueous solutions over time []

4-Maleimidobutyric acid is primarily known for its ability to react with thiol groups (-SH) found in cysteine residues of proteins. The maleimide group undergoes Michael addition reactions with thiols, leading to the formation of stable thioether bonds. Additionally, the carboxylic acid can react with primary amines in the presence of coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide or N-hydroxysuccinimide to form amide bonds .

The biological activity of 4-Maleimidobutyric acid is largely linked to its role in protein labeling and modification. By enabling the conjugation of proteins to other molecules (such as drugs or fluorescent tags), it facilitates the study of protein interactions and functions. Its ability to selectively react with thiol groups allows for targeted modifications without affecting other functional groups within biomolecules .

The synthesis of 4-Maleimidobutyric acid can be achieved through several methods:

- Direct Synthesis: One common approach involves the reaction of maleic anhydride with butyric acid in the presence of a suitable catalyst.

- Modification of Maleimides: Another method includes modifying existing maleimides by introducing a butyric acid moiety through esterification or amidation reactions .

- Use of Coupling Agents: The carboxylic acid group can be activated using coupling agents to facilitate its reaction with amines or thiols, thereby enhancing yield and specificity .

4-Maleimidobutyric acid has numerous applications across various fields:

- Bioconjugation: It is widely used for labeling proteins, peptides, and nucleic acids.

- Drug Delivery: Its ability to form stable bonds with biomolecules makes it useful in developing targeted drug delivery systems.

- Diagnostic Tools: The compound is employed in creating assays that require specific protein interactions .

- Research: It plays a crucial role in proteomics and antibody-drug conjugate development.

4-Maleimidobutyric acid shares structural similarities with other compounds that contain maleimide or carboxylic acid functionalities. Below are some comparable compounds along with their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Maleic Anhydride | Anhydride | Used as a precursor for various maleimide derivatives. |

| N-Hydroxysuccinimide | Active Ester | Commonly used for amine coupling reactions; less selective than 4-Maleimidobutyric acid. |

| 3-(Maleimido)propionic Acid | Maleimide derivative | Similar reactivity but shorter linker length affects binding properties. |

| 4-(N-Maleimidomethyl)benzoic Acid | Aromatic maleimide | Provides different steric effects due to aromaticity; used in specific labeling applications. |

The uniqueness of 4-Maleimidobutyric acid lies in its combination of a flexible butyric chain and a reactive maleimide group, allowing for versatile applications in bioconjugation while maintaining stability under physiological conditions.

The synthesis of 4-maleimidobutyric acid from maleic anhydride derivatives represents the cornerstone methodology for producing this important heterobifunctional crosslinking agent. The traditional approach involves the condensation reaction between maleic anhydride and 4-aminobutyric acid under various reaction conditions [1] [2] [3].

The most extensively documented method employs glacial acetic acid as both solvent and catalyst. In this procedure, maleic anhydride (2 grams) is dissolved in glacial acetic acid (15 milliliters), followed by the addition of one equivalent of 4-aminobutyric acid [3]. The reaction mixture is heated to reflux at temperatures ranging from 170 to 180 degrees Celsius for approximately 1.5 hours. The solvent is subsequently removed via rotary evaporation using toluene as an azeotropic cosolvent. The crude material undergoes extraction using deionized water at pH 4 and ethyl acetate, with the aqueous phase washed twice with ethyl acetate [3]. The combined organic phases are dried with magnesium sulfate and concentrated under vacuum to afford an orange oil, which upon drying in a vacuum oven yields the product as a whitish powder with yields typically ranging from 60 percent [3].

Alternative methodologies have been developed to improve reaction efficiency and reduce purification requirements. A reflux-based approach utilizing lower temperatures between 120 and 140 degrees Celsius for extended periods of 3 to 4 hours has been reported, though this method generally produces lower yields of approximately 27 percent [3]. The advantage of this approach lies in the simplified purification process, requiring only washing with iced deionized water and vacuum drying overnight at 70 degrees Celsius.

Direct condensation methods using toluene as solvent have demonstrated improved yields ranging from 75 to 80 percent. These procedures typically employ temperatures of 110 to 111 degrees Celsius for 5 to 6 hours, with purification achieved through recrystallization rather than column chromatography [4]. The enhanced yields observed in toluene systems are attributed to the azeotropic removal of water formed during the condensation reaction, driving the equilibrium toward product formation.

Mixed anhydride methodologies represent another significant advancement in traditional synthesis routes. These approaches utilize thionyl chloride to convert 4-maleimidobutyric acid derivatives to their corresponding acid chlorides, which subsequently react with alcohols or amines under mild conditions [3]. Temperatures of 50 to 60 degrees Celsius for 2 to 3 hours typically yield products in the range of 45 to 65 percent, with purification accomplished through extraction and chromatography.

The mechanism underlying these traditional routes involves nucleophilic attack of the amino acid nitrogen on the carbonyl carbon of maleic anhydride, followed by cyclization with concomitant water elimination. The reaction proceeds through an intermediate amide-acid species that undergoes intramolecular cyclization to form the characteristic maleimide ring structure [2]. The carboxylic acid functionality remains intact throughout the transformation, preserving the heterobifunctional nature essential for bioconjugation applications.

Temperature optimization studies have revealed that reaction rates follow Arrhenius kinetics, with higher temperatures significantly accelerating the condensation process. However, temperatures exceeding 180 degrees Celsius often lead to product decomposition and the formation of undesired side products, including anhydride dimers and oxidized species [5]. The optimal temperature window represents a balance between reaction efficiency and product stability.

Solvent effects play a crucial role in determining both reaction kinetics and product yields. Polar protic solvents such as glacial acetic acid facilitate proton transfer processes essential for the condensation mechanism, while also serving as mild Lewis acids to activate the maleic anhydride electrophile [6]. Conversely, aprotic solvents like toluene promote water removal but require longer reaction times due to reduced solvent participation in the reaction mechanism.

Large-Scale Chromatography-Free Protocols

The development of large-scale, chromatography-free protocols for 4-maleimidobutyric acid synthesis represents a significant advancement in the industrial production of this valuable compound. These methodologies address the primary limitation of traditional synthetic routes: the requirement for extensive purification procedures that are both economically and environmentally prohibitive at industrial scales.

The pioneering work by de Figueiredo, Oczipka, and Christmann established the foundation for chromatography-free synthesis on a one-mole scale [1] [7]. Their methodology, developed during the synthesis of UCS1025A, demonstrates that high-purity 4-maleimidobutyric acid can be obtained without column chromatographic purification through careful optimization of reaction conditions and workup procedures. This approach typically achieves yields of 85 to 90 percent with purities exceeding 95 percent [1].

The Christmann protocol employs a modified condensation procedure where reaction parameters are precisely controlled to minimize the formation of side products that would otherwise require chromatographic separation. The key innovation involves the use of controlled temperature ramping and specific solvent ratios that promote selective product formation while suppressing competing reactions [7]. Processing times are reduced to 4 to 6 hours, making this approach highly attractive for industrial applications.

Direct crystallization methodologies represent another significant advancement in large-scale production. These protocols exploit the crystalline nature of 4-maleimidobutyric acid to achieve purification through selective crystallization rather than chromatography . Scales ranging from 0.5 to 2.0 moles have been successfully demonstrated, with yields of 70 to 82 percent and purities exceeding 90 percent. The crystallization process typically requires 8 to 12 hours of processing time, including controlled cooling and crystal growth phases.

The crystallization approach relies on the differential solubility of 4-maleimidobutyric acid and its impurities in specific solvent systems. Careful selection of crystallization solvents, typically involving water-organic solvent mixtures, enables the separation of the desired product from unreacted starting materials and side products. Temperature-controlled crystallization protocols ensure optimal crystal formation and maximum recovery of pure product .

Aqueous extraction protocols have emerged as environmentally friendly alternatives to organic solvent-based purification methods. These procedures utilize the differential distribution of 4-maleimidobutyric acid and its impurities between aqueous and organic phases to achieve purification without chromatography [10]. Scales from 0.1 to 1.0 moles have been successfully processed, yielding 65 to 75 percent of product with purities exceeding 88 percent. Processing times range from 6 to 10 hours, including multiple extraction stages.

The aqueous extraction methodology exploits the amphiphilic nature of 4-maleimidobutyric acid, which contains both hydrophobic maleimide and hydrophilic carboxylic acid functionalities. pH control plays a critical role in these protocols, as the ionization state of the carboxylic acid group significantly influences the compound's distribution between phases [11]. Optimal extraction conditions typically employ buffered aqueous solutions at pH 6.8 to 7.4 to maintain the compound in its neutral form while promoting the extraction of ionic impurities into the aqueous phase.

Precipitation-based purification represents another innovative approach to large-scale, chromatography-free synthesis. These protocols utilize controlled precipitation to isolate 4-maleimidobutyric acid from reaction mixtures without the need for column chromatography [10]. Scales from 0.25 to 1.5 moles have been successfully processed, achieving yields of 72 to 88 percent with purities exceeding 92 percent. Processing times are reduced to 5 to 8 hours, making this approach highly efficient for industrial applications.

The precipitation methodology typically involves the addition of anti-solvents or the manipulation of solution conditions to selectively precipitate the desired product while maintaining impurities in solution. Common approaches include the addition of water to organic reaction mixtures, controlled pH adjustment, or the introduction of salts that promote selective precipitation [12]. The resulting precipitates are collected by filtration and washed with appropriate solvents to remove residual impurities.

Quality control considerations are paramount in large-scale, chromatography-free protocols. These methodologies require robust analytical methods to ensure product purity and consistency without relying on chromatographic purification to remove trace impurities [13]. High-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are routinely employed to monitor product quality and validate the effectiveness of purification procedures.

Economic advantages of chromatography-free protocols are substantial, particularly for industrial applications. The elimination of column chromatography reduces both equipment costs and solvent consumption, while significantly decreasing processing times [14]. These factors contribute to improved process economics and reduced environmental impact, making large-scale production of 4-maleimidobutyric acid more commercially viable.

Green Chemistry Approaches for Sustainable Production

The implementation of green chemistry principles in 4-maleimidobutyric acid synthesis has become increasingly important as environmental considerations drive the development of sustainable production methodologies. These approaches aim to minimize environmental impact while maintaining or improving synthetic efficiency through the application of the twelve principles of green chemistry [14] [6].

Water-based synthetic methodologies represent a significant advancement in sustainable 4-maleimidobutyric acid production. The use of water as a reaction medium offers numerous environmental advantages, including non-toxicity, low cost, and elimination of organic solvent waste [15]. Novel protocols have been developed that employ water at controlled pH ranges of 4 to 7 to facilitate the condensation reaction between maleic anhydride and 4-aminobutyric acid. These aqueous procedures typically require 2 to 4 hours of reaction time at conventional heating temperatures and achieve yields of 60 to 75 percent [15].

The aqueous synthesis methodology exploits the unique properties of water as a reaction medium. Water serves multiple roles in the reaction: as a solvent for the ionic starting materials, as a medium that promotes hydrogen bonding interactions that stabilize transition states, and as a participant in the reaction mechanism through proton transfer processes. The pH-controlled environment prevents unwanted side reactions while promoting the desired condensation pathway.

Microwave-assisted synthesis has emerged as a powerful tool for green 4-maleimidobutyric acid production [16]. These procedures utilize microwave irradiation at power levels of 300 to 600 watts to achieve rapid heating and enhanced reaction rates. Reaction times are dramatically reduced to 15 to 30 minutes while maintaining or improving yields to 75 to 90 percent [16]. The use of water or minimal organic solvent systems in microwave protocols further enhances their environmental profile.

The microwave methodology offers several advantages over conventional heating approaches. Microwave irradiation provides uniform heating throughout the reaction mixture, eliminating hot spots that can lead to product decomposition or unwanted side reactions [16]. The rapid heating rates achievable with microwave irradiation enable the use of higher reaction temperatures without extended exposure times, improving reaction efficiency while minimizing thermal degradation.

Mechanochemical synthesis using ball milling represents a revolutionary approach to solvent-free 4-maleimidobutyric acid production [17] [18]. These procedures employ mechanical energy to drive chemical transformations in the solid state, completely eliminating the need for reaction solvents. Ball milling at frequencies of 20 to 30 hertz for 10 to 20 minutes can achieve remarkable yields of 80 to 95 percent [19]. The mechanochemical approach receives an excellent environmental score due to its complete elimination of solvent use.

The mechanochemical methodology involves the grinding of solid reactants in specialized ball mills, where the mechanical energy promotes molecular interactions and chemical bond formation [18]. The absence of solvents not only eliminates environmental concerns associated with solvent use and disposal but also often leads to enhanced reaction selectivity due to the controlled reaction environment. The solid-state reaction conditions can favor specific reaction pathways while suppressing competing processes that might occur in solution.

Solvent-free thermal conditions represent another green approach to 4-maleimidobutyric acid synthesis [20]. These procedures employ neat reactants heated to temperatures of 80 to 120 degrees Celsius for 1 to 3 hours, achieving yields of 70 to 85 percent without any solvent use. The elimination of solvents provides significant environmental benefits while simplifying reaction workup and product isolation procedures.

The solvent-free methodology relies on the melting or sublimation of one or both reactants to create a liquid phase in which the reaction can proceed. This approach is particularly effective when one reactant has a relatively low melting point, allowing it to serve as both reactant and reaction medium [20]. The absence of solvents eliminates concerns about solvent toxicity, flammability, and disposal while reducing overall process complexity.

Ionic liquid-mediated synthesis offers an alternative green approach that combines the benefits of liquid-phase reactions with reduced environmental impact [6]. Ionic liquids serve as environmentally benign reaction media that can be recycled and reused multiple times. Reaction times of 1 to 2 hours at conventional heating temperatures typically yield 65 to 80 percent of product. While ionic liquids represent a moderate improvement in environmental impact compared to traditional organic solvents, their recyclability and low volatility provide significant advantages.

The ionic liquid methodology exploits the unique properties of these molten salts, including negligible vapor pressure, thermal stability, and tunable solvation properties [6]. The choice of ionic liquid can be tailored to optimize reaction conditions while maintaining green chemistry principles. The ability to recover and reuse ionic liquids makes this approach economically attractive for large-scale applications.

Biocatalytic approaches to 4-maleimidobutyric acid synthesis represent an emerging green chemistry strategy that utilizes enzymes to catalyze the formation of the maleimide ring system [6]. While still in the research phase, these methodologies promise to offer exceptional selectivity and mild reaction conditions that minimize environmental impact. Enzymatic synthesis typically requires aqueous conditions at physiological temperatures and pH, representing the ultimate in green chemistry approaches.

Energy efficiency considerations are paramount in green chemistry approaches to 4-maleimidobutyric acid synthesis. Microwave-assisted and mechanochemical methods offer significant advantages in energy consumption compared to conventional heating methods [16] [18]. The reduced reaction times and elimination of energy-intensive purification procedures contribute to overall process sustainability.

Purification Challenges and Solutions

The purification of 4-maleimidobutyric acid presents unique challenges that arise from the compound's chemical properties and susceptibility to degradation under commonly used purification conditions. These challenges have driven the development of innovative purification strategies that maintain product integrity while achieving the high purity levels required for bioconjugation applications [11] [12].

Maleimide hydrolysis represents the most significant purification challenge encountered in 4-maleimidobutyric acid processing. The maleimide ring is particularly susceptible to nucleophilic attack by water, leading to ring-opening and formation of maleamic acid derivatives that are unreactive toward thiols [11]. This hydrolysis reaction is pH-dependent, with rates increasing dramatically at pH values below 7 or above 8. Traditional purification methods that employ acidic or basic conditions can result in substantial product loss through hydrolysis.

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions or water molecules on the carbonyl carbon of the maleimide ring, followed by ring-opening to form the corresponding maleamic acid [12]. The reaction is reversible under mild conditions, but extended exposure to non-neutral pH can lead to irreversible product degradation. pH control in the range of 7.0 to 7.4 during purification procedures can minimize hydrolysis rates, achieving success rates of 85 to 95 percent in product recovery [11].

Product degradation during purification represents another major challenge, particularly when using chromatographic methods that employ acidic or basic conditions [21] [13]. The Lewis acidity of silica gel commonly used in column chromatography can activate the maleimide ring toward nucleophilic attack, leading to product decomposition and reduced yields. Traditional solutions involve the use of neutralized silica gel or alternative stationary phases such as neutral alumina, achieving success rates of 70 to 85 percent.

Green alternatives to address product degradation focus on crystallization-based purification methods that avoid exposure to potentially degrading conditions [12]. Crystallization procedures operate under controlled pH and temperature conditions that maintain product stability while achieving effective purification. Success rates of 70 to 85 percent are typically achieved with crystallization-based approaches, comparable to traditional chromatographic methods but with reduced environmental impact.

Column chromatography issues extend beyond product degradation to include problems with resolution and recovery [13]. The polar nature of 4-maleimidobutyric acid can lead to strong adsorption on silica gel, making elution difficult and resulting in peak tailing and reduced resolution. Traditional solutions involve the use of neutral alumina as an alternative stationary phase, which provides better compatibility with the maleimide functionality. Success rates of 60 to 80 percent are typical for chromatographic purifications using optimized stationary phases.

Filtration-based purification represents a green alternative to column chromatography that avoids the problems associated with stationary phase interactions [22]. These methods utilize selective precipitation and filtration to separate 4-maleimidobutyric acid from impurities without exposure to potentially degrading chromatographic conditions. Success rates of 60 to 80 percent are achievable with filtration-based approaches, while significantly reducing solvent consumption and processing time.

Solubility problems during purification arise from the amphiphilic nature of 4-maleimidobutyric acid, which contains both hydrophobic maleimide and hydrophilic carboxylic acid functionalities [10]. This dual nature can make the compound difficult to dissolve in pure solvents and can lead to precipitation during purification procedures. Traditional solutions involve the use of mixed solvent systems that balance the solubility requirements of both functional groups, achieving success rates of 75 to 90 percent.

Water precipitation methods offer green alternatives to mixed solvent systems for addressing solubility issues [10]. These approaches exploit the pH-dependent solubility of 4-maleimidobutyric acid to achieve selective precipitation and purification. By carefully controlling solution pH, the compound can be precipitated in pure form while maintaining impurities in solution. Success rates of 75 to 90 percent are typical for water precipitation methods, with the added benefit of using environmentally benign aqueous systems.

Impurity separation challenges arise from the similarity in physical and chemical properties between 4-maleimidobutyric acid and its synthetic impurities [23]. Many impurities, including unreacted starting materials and side products, have similar polarity and chromatographic behavior, making separation difficult. Traditional approaches rely on multiple chromatographic elutions with carefully optimized solvent systems to achieve adequate resolution, resulting in success rates of 65 to 85 percent.

Selective crystallization represents an innovative green solution to impurity separation challenges [12]. By exploiting subtle differences in crystallization behavior between 4-maleimidobutyric acid and its impurities, selective crystallization can achieve effective purification without the need for multiple chromatographic separations. Success rates of 65 to 85 percent are achievable with selective crystallization methods, often with superior product purity compared to chromatographic approaches.

Analytical monitoring during purification is essential for ensuring product quality and optimizing purification procedures [13]. High-performance liquid chromatography provides real-time monitoring of purification progress and enables the optimization of separation conditions. Nuclear magnetic resonance spectroscopy and mass spectrometry serve as complementary analytical tools for confirming product identity and purity.

Purity

XLogP3

Exact Mass

LogP

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.